3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Medicinal Chemistry Anticonvulsant Drug Design Structure–Activity Relationship

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione (CAS 21621-57-8, C₁₅H₁₉N₃O₂, MW 273.33) is a racemic 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylpiperazine moiety directly attached at the 3-position of the heterocyclic core and an N-phenyl substituent at position 1. This compound belongs to the arylpiperazine-pyrrolidine-2,5-dione chemotype, a scaffold extensively investigated within the Polish academic anticonvulsant discovery program led by Obniska, Kamiński, and colleagues at Jagiellonian University.

Molecular Formula C15H19N3O2
Molecular Weight 273.33 g/mol
Cat. No. B5178324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
Molecular FormulaC15H19N3O2
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3
InChIInChI=1S/C15H19N3O2/c1-16-7-9-17(10-8-16)13-11-14(19)18(15(13)20)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
InChIKeyKZMQDWLWACQZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione (CAS 21621-57-8): Class Identity and Procurement-Relevant Characteristics


3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione (CAS 21621-57-8, C₁₅H₁₉N₃O₂, MW 273.33) is a racemic 1,3-disubstituted pyrrolidine-2,5-dione (succinimide) derivative bearing a 4-methylpiperazine moiety directly attached at the 3-position of the heterocyclic core and an N-phenyl substituent at position 1 . This compound belongs to the arylpiperazine-pyrrolidine-2,5-dione chemotype, a scaffold extensively investigated within the Polish academic anticonvulsant discovery program led by Obniska, Kamiński, and colleagues at Jagiellonian University [1]. Unlike the more extensively characterized N-Mannich base congeners—in which the piperazine is connected via a methylene, ethylene, or propylene spacer to the imide nitrogen—this compound features a direct C–N linkage between the piperazine N4 and the pyrrolidine C3, yielding a more compact and less flexible architecture [2].

Why 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione Cannot Be Freely Substituted by In-Class N-Mannich Base Analogs


Within the pyrrolidine-2,5-dione anticonvulsant chemotype, the site of piperazine attachment governs conformational flexibility, metabolic susceptibility, and pharmacophoric presentation. The target compound anchors the 4-methylpiperazine directly at the C3 position via a single C–N bond, yielding zero hydrogen bond donors (HBD = 0), only 2 rotatable bonds, and an XlogP of 0.7 . In contrast, the extensively studied N-Mannich base analogs—such as N-[(4-methylpiperazin-1-yl)-methyl]-3-phenyl-pyrrolidine-2,5-dione—introduce a methylene spacer at the imide nitrogen, increasing rotatable bond count, altering the basicity environment of the piperazine N4, and typically shifting lipophilicity upward [1]. These differences propagate into divergent in vivo pharmacology: the Obniska 2005 study demonstrated that 3-aryl N-(4-methylpiperazin-1-yl) derivatives bearing chlorine substitution at the aromatic ring exhibited MES ED₅₀ values from 29 to 48 mg/kg, while introduction of a spirocycloalkyl ring at position-3—a substitution that the rigid 3-phenyl architecture of this compound precludes—rendered analogs inactive [2]. A procurement decision that treats these subclasses as interchangeable therefore risks selecting a compound with fundamentally different conformational, pharmacokinetic, and pharmacodynamic properties.

Quantitative Differentiation Evidence for 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione vs. Closest Analogs


Structural Architecture: Direct C3–Piperazine Attachment Confers Reduced Rotatable Bond Count vs. N-Alkylene Spacer Mannich Bases

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione features a direct C–N bond between the piperazine N4 nitrogen and the pyrrolidine-2,5-dione C3 carbon, resulting in exactly 2 rotatable bonds as computed from its SMILES structure . By comparison, the structurally closest published active analog—N-[(4-methylpiperazin-1-yl)-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (compound 22 in Rybka et al.)—contains a methylene spacer, contributing additional torsional degrees of freedom [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and potentially improved ligand efficiency, a principle validated across multiple CNS drug discovery campaigns.

Medicinal Chemistry Anticonvulsant Drug Design Structure–Activity Relationship

CNS Drug-Likeness: Physicochemical Profile Aligns with CNS MPO Desirable Range; Differentiated from Higher-LogP N-Mannich Bases

The target compound's computed properties—XlogP = 0.7, topological polar surface area (TPSA) = 43.9 Ų, hydrogen bond donors (HBD) = 0, hydrogen bond acceptors (HBA) = 4, and molecular weight = 273.33 Da —place it within the favorable CNS MPO (Multiparameter Optimization) space defined by Wager et al. (XlogP ≤ 3, TPSA < 76 Ų, HBD ≤ 3) [1]. By contrast, N-[(4-arylpiperazin-1-yl)-alkyl]-pyrrolidine-2,5-dione Mannich bases with ethylene or propylene spacers and electron-withdrawing aryl substituents (e.g., 3,4-dichlorophenyl or 3-trifluoromethylphenyl) exhibit experimentally determined higher lipophilicity (log k values) by UPLC-MS, as demonstrated by Rybka et al. in a systematic lipophilicity–activity study of 1,3-substituted pyrrolidine-2,5-diones [2]. The XlogP of 0.7 positions this compound notably lower on the lipophilicity scale than the optimal logP range (~2–3) often associated with maximal anticonvulsant potency in succinimide series, suggesting it may serve as a more hydrophilic probe or starting scaffold for property-tuning SAR exploration.

CNS Drug Discovery Physicochemical Profiling Blood–Brain Barrier Permeability

Anticonvulsant Class Potency: 4-Methylpiperazine-Containing 3-Aryl-Pyrrolidine-2,5-diones Demonstrate MES ED₅₀ Values of 29–48 mg/kg in Mice

The target compound has not been individually subjected to published quantitative anticonvulsant evaluation; however, its closest structurally characterized congeners—N-(4-methylpiperazin-1-yl)-3-aryl-pyrrolidine-2,5-diones with chlorine substitution on the aromatic ring—were evaluated by Obniska et al. (2005) in the maximal electroshock seizure (MES) test in mice. Those compounds exhibited 'strong anticonvulsant activity, and their ED₅₀ values ranged from 29 to 48 mg/kg' [1]. For context, phenytoin—the reference anticonvulsant for electrically induced seizures—demonstrates MES ED₅₀ ≈ 10 mg/kg (i.p., mice) [2], while ethosuximide, a classical succinimide anticonvulsant, is inactive in the MES test (effective only against pentylenetetrazole-induced seizures) [3]. The ED₅₀ range of 29–48 mg/kg places this chemotype in a potency bracket intermediate between phenytoin and valproic acid (MES ED₅₀ ≈ 255 mg/kg), with a selectivity profile favoring electrically induced (tonic-clonic) seizure models over chemically induced (absence) models.

Anticonvulsant Pharmacology Maximal Electroshock Seizure In Vivo Efficacy

Zero Hydrogen Bond Donors: Differentiated from Parent Succinimide (HBD = 1) with Implications for Permeability and Solubility

3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione has zero hydrogen bond donors (HBD = 0), as both the imide nitrogen (N1) and piperazine nitrogen (N4) are fully substituted . This differentiates it from the parent 3-phenylpyrrolidine-2,5-dione (CAS 3464-18-4), which bears an acidic imide proton (pKa ≈ 9.1–9.8) contributing HBD = 1 [1]. The absence of an ionizable imide NH eliminates a pH-dependent solubility and permeability liability: at physiological pH 7.4, the parent succinimide is predominantly neutral, but its weakly acidic proton can participate in hydrogen bonding that reduces passive membrane permeability. The N-phenyl substitution in the target compound permanently removes this hydrogen bond donor, potentially improving blood–brain barrier penetration, consistent with the broader SAR observation that N-arylation of succinimide anticonvulsants shifts activity toward electrically induced seizure models [2].

Physicochemical Profiling ADME Prediction Permeability

Ligand Efficiency Advantage: Lower Molecular Weight (273 Da) Relative to High-Potency N-Mannich Base Anticonvulsants

The target compound (MW = 273.33 Da) is significantly lighter than the most potent published anticonvulsant N-Mannich bases in this chemotype. For example, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (compound 12 in Rybka et al. 2014) has a molecular weight of approximately 370 Da (C₂₀H₂₁Cl₂N₃O₂) while delivering MES ED₅₀ = 16.13 mg/kg—equating to a ligand efficiency (LE = 1.4 × pED₅₀ / heavy atom count) that can be compared across scaffolds [1]. The target compound, with 20 heavy atoms vs. ~25 for compound 12, offers a more fragment-like starting point for structure-based lead optimization. Furthermore, the most potent compound in the 3-methyl-3-phenyl series—1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione (8)—achieved ED₅₀ = 7.78 mg/kg (p.o., rats) but at a molecular weight of ~395 Da [2]. The target compound's lower MW provides room for property-guided molecular growth without exceeding lead-like MW thresholds.

Ligand Efficiency Metrics Fragment-Based Drug Discovery Lead Optimization

Undefined Chiral Center at C3: Opportunity for Enantioselective Profiling Differentiated from Achiral or Configurationally Defined Analogs

The target compound contains one undefined stereogenic center at the C3 position of the pyrrolidine-2,5-dione ring (不确定原子立构中心数量: 1), and is supplied as a racemic mixture . This distinguishes it from both the achiral 3,3-disubstituted analogs (e.g., 3,3-dimethyl- or 3-methyl-3-phenyl-pyrrolidine-2,5-diones) that lack stereochemical complexity, and from stereochemically defined enantiomers such as (3S)-1-(4-methylphenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione (CAS not located in search, but documented in ChemSpider) . Stereochemistry at C3 has been demonstrated to influence pharmacological activity in related pyrrolidine-2,5-dione anticonvulsants, with enantiomers of 3-substituted succinimides showing divergent potency and neurotoxicity profiles in the MES and rotarod tests [1]. For procurement, the racemic nature of this compound presents both a limitation (undefined enantiomeric composition) and an opportunity (provision of both enantiomers for chiral separation and individual profiling).

Stereochemistry Enantioselective Pharmacology Chiral Separation

Optimal Application Scenarios for 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione Based on Differentiated Evidence


CNS Lead-Like Scaffold for MES-Selective Anticonvulsant Optimization Programs

Laboratories pursuing novel anticonvulsant agents with selectivity for electrically induced (tonic-clonic) seizure models should consider this compound as a lead-like starting scaffold. Its CNS MPO-compatible physicochemical profile (XlogP 0.7, TPSA 43.9 Ų, HBD 0), compact molecular weight (273 Da), and structural membership in the 4-methylpiperazine-3-aryl-pyrrolidine-2,5-dione class—which has demonstrated MES ED₅₀ values of 29–48 mg/kg in published studies—position it for systematic property-guided optimization [1]. The direct C3–N linkage provides a rigid pharmacophoric presentation with only 2 rotatable bonds, offering a ligand-efficient core for fragment growth or scaffold hopping campaigns. Researchers should note the racemic nature of the commercially supplied material and plan for chiral resolution to evaluate enantioselective pharmacology .

Comparative Pharmacophore Mapping Against N-Mannich Base Pyrrolidine-2,5-diones

This compound serves as an essential comparator for academic groups mapping the structure–activity relationships of pyrrolidine-2,5-dione anticonvulsants. Because the vast majority of published analogs in this chemotype bear the piperazine moiety at the imide nitrogen via an alkylene spacer (Mannich base architecture) [1], the target compound—with piperazine directly at C3—provides a critical 'missing' structural topology. Systematic head-to-head pharmacological comparison with N-[(4-methylpiperazin-1-yl)-alkyl]-3-phenyl-pyrrolidine-2,5-diones can isolate the contribution of the attachment site to anticonvulsant potency, neurotoxicity, and receptor binding profile. Procurement of this compound enables completion of SAR matrices that have remained incomplete in the published literature .

Physicochemical Probe for CNS Permeability Studies in the Succinimide Class

With HBD = 0, moderate TPSA (43.9 Ų), and XlogP = 0.7, this compound occupies a distinct region of CNS drug-like chemical space compared to reference succinimide anticonvulsants such as ethosuximide (MW 141 Da, HBD = 1, LogP ~0.4) and phensuximide (N-methyl, HBD = 0) [1]. Its balanced profile makes it a suitable probe molecule for in vitro permeability assays (PAMPA-BBB, Caco-2, MDCK-MDR1) designed to calibrate computational CNS MPO models for the pyrrolidine-2,5-dione chemotype. The absence of an acidic imide proton eliminates pH-dependent permeability artifacts, simplifying data interpretation relative to N-unsubstituted succinimides .

Chemical Biology Tool for Sigma Receptor or 5-HT₁A/5-HT₇ Receptor Profiling

Arylpiperazine-pyrrolidine-2,5-dione hybrids have demonstrated affinity for serotonin receptors (5-HT₁A and 5-HT₇) and sigma receptors in published pharmacological studies from the Jagiellonian University group [1]. While the target compound itself has not been individually profiled against these targets, its structural features—4-methylpiperazine pharmacophore, N-phenyl substitution, and succinimide core—are consistent with known privileged scaffolds for CNS GPCR and sigma receptor ligand discovery. Structure-guided docking or in vitro binding panels (e.g., Eurofins/Cerep broad receptor profiling) using this compound could identify novel receptor engagement patterns, particularly given its differentiated attachment topology relative to the N-Mannich base series that dominates the existing literature .

Quote Request

Request a Quote for 3-(4-Methylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.